molecular formula C25H37FN8O2 B1139413 Pkc-IN-1

Pkc-IN-1

Cat. No.: B1139413
M. Wt: 500.6 g/mol
InChI Key: DKXZBPBWIGORKP-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PKC-IN-1 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The final step involves the coupling of the intermediate with a suitable amine or other nucleophilic species under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Biological Activity

Pkc-IN-1 is a selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases implicated in various cellular processes, including proliferation, differentiation, and apoptosis. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Overview of Protein Kinase C (PKC)

PKC is a family of isoenzymes that play critical roles in signal transduction pathways. They are activated by various stimuli, including growth factors and hormones, and are involved in regulating numerous cellular functions. Dysregulation of PKC has been linked to several diseases, including cancer, diabetes, and neurodegenerative disorders .

This compound specifically targets certain isoforms of PKC, inhibiting their activity. The compound binds to the regulatory domain of PKC, preventing the activation of downstream signaling pathways such as the MEK-ERK pathway, which is crucial for cell survival and proliferation . By inhibiting PKC activity, this compound can induce apoptosis in cancer cells and reduce tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

  • Breast Cancer Cells : A study showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in breast cancer cell lines .
  • Gastric Cancer Cells : In AGS gastric cancer cells, this compound reduced the phosphorylation of PKC substrates involved in matrix metalloproteinase (MMP) regulation, indicating a potential role in inhibiting tumor invasion .

In Vivo Studies

Animal models have further confirmed the efficacy of this compound:

  • Tumor Growth Inhibition : In xenograft models of breast cancer, administration of this compound resulted in a marked decrease in tumor size compared to control groups .
  • Mechanistic Insights : The compound was shown to downregulate key signaling pathways associated with cell survival, such as Akt and ERK, corroborating its role as an effective PKC inhibitor .

Case Study 1: Breast Cancer

A clinical trial involving nine patients with advanced breast cancer evaluated the effects of this compound on tumor samples. The results indicated a significant decrease in PKC activity and associated downstream signaling pathways. Patients exhibited reduced tumor growth rates following treatment .

Case Study 2: Gastric Cancer

In another study focusing on gastric cancer patients infected with Helicobacter pylori, this compound was found to inhibit the upregulation of MMPs induced by PKC activation. This suggests that this compound could be beneficial in managing gastric cancer associated with chronic inflammation .

Data Table: Summary of Research Findings

Study TypeCell Type/ModelKey Findings
In VitroBreast Cancer CellsReduced viability and induced apoptosis
In VitroGastric Cancer CellsDecreased MMP expression
In VivoXenograft ModelsSignificant tumor size reduction
Clinical TrialAdvanced Breast CancerDecreased PKC activity and tumor growth rates

Potential Therapeutic Applications

Given its selective inhibition of PKC isoforms, this compound holds promise as a therapeutic agent for various cancers. Its ability to induce apoptosis and inhibit tumor growth suggests potential applications in:

  • Breast Cancer Treatment : Targeting PKC-mediated pathways could enhance treatment efficacy.
  • Gastric Cancer Management : Inhibiting MMP expression may reduce metastasis risk.
  • Neurodegenerative Disorders : Exploring the role of PKC modulation in diseases like Alzheimer's could open new avenues for treatment .

Properties

IUPAC Name

[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXZBPBWIGORKP-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.